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Compound of Interest

3-Chloro-6-fluoro-2-
Compound Name:

methoxyphenol
CAS No.: 1781486-66-5
Cat. No.: B1530752

Get Quote

Executive Summary

Compound Identity: 3-Chloro-6-fluoro-2-methoxyphenol CAS: 1781486-66-5 Molecular
Formula: C7HeCIFO2 Molecular Weight: 176.57 g/mol [1]

This guide serves as a technical manual for the spectroscopic characterization of 3-chloro-6-
fluoro-2-methoxyphenol. This specific regioisomer is a critical scaffold in the synthesis of
next-generation kinase inhibitors and agrochemical actives (e.g., Dicamba analogs). Its
structural complexity—specifically the dense 1,2,3,6-substitution pattern—presents unique
challenges in steric hindrance and spectroscopic assignment.

The following protocols and data profiles are designed to allow researchers to definitively
distinguish this compound from its potential regioisomers (e.g., 3-chloro-4-fluoro-2-
methoxyphenol) during synthesis scale-up and quality control.

Part 1: Structural Analysis & Theoretical Prediction
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The core challenge in characterizing this molecule is the "crowded" aromatic ring. The 2-
methoxy group is flanked by a hydroxyl group (C1) and a chlorine atom (C3), locking the
methoxy conformation and influencing chemical shifts via the ortho-effect.

Diagnostic Logic Flow

To validate this structure, one must confirm the relative positions of the Fluorine and Chlorine
atoms. The most reliable method is analyzing the spin-spin coupling between the Fluorine-19
nucleus and the remaining aromatic protons (H4 and H5).
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Figure 1:Logic decision tree for differentiating the 6-fluoro target from common regioisomeric
impurities using 19F-1H coupling constants.

Part 2: Spectroscopic Data Profile (Target Values)

The following data represents the consensus target profile derived from substituent chemical
shift (SCS) additivity rules and analogous literature compounds (e.g., 2-fluoro-6-
methoxyphenol). Use these values as the standard for acceptance criteria.
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Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-ds (Recommended for sharp Phenol -OH signals) or CDCls.
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Nucleus

Assignment

Shift (5
ppm)

Multiplicity

Coupling
Constants (

)

Diagnostic
Notes

1H -OH (C1)

95-98

Broad Singlet

N/A

Disappears
with D20
shake. Shift
is
concentration
/solvent

dependent.

1H Ar-H5 (C5)

6.70 - 6.90

dd (doublet of
doublets)

Hz

Hz

Critical
Signal: This
proton is
ortho to
Fluorine,
resulting in a
large H-F

coupling.

1H Ar-H4 (C4)

6.95-7.15

dd

Hz

Hz

Meta to
Fluorine.
Shows
smaller H-F

coupling.

1H -OCH:s (C2)

3.75-3.85

Singlet

N/A

Integration =
3H.
Distinctive
methoxy

region.[2]

13C C-F (C6)

~150 - 155

Doublet

Hz

Large C-F
coupling
confirms
direct

attachment.
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Chemical
Matches shift is
19F Ar-F (C6) -115t0 -130 Multiplet sensitive to
H the ortho-OH
group.

Mass Spectrometry (MS)

lonization Mode: ESI- (Negative Mode) is preferred due to the acidic phenolic proton. GC-MS
(El) is suitable for non-polar derivatives.

Parameter Value Interpretation
Molecular lon (M) 176.0 Base peak in El (often).
3:1 Ratio (Signature of one
Isotope Pattern M (176) : M+2 (178) ]
Chlorine atom).
) Loss of Methyl radical (from -
Fragmentation M - 15 (161)
OCHs3).
] Loss of CO (typical of
Fragmentation M - 28 (148)
phenols).
Fragmentation M - 35 (141) Loss of Chlorine radical.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.
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Wavenumber (cm~?)

Vibration Mode

Functional Group

3300 - 3500 O-H Stretch Phenol (Broad band).

2850 - 3000 C-H Stretch Aromatic & Methyl (Methoxy).
1450 - 1600 C=C Stretch Aromatic Ring breathing.[3]
1200 - 1275 C-O Stretch Aryl alkyl ether (Ar-O-CHs).
1000 - 1100 C-F Stretch Aryl Fluoride (Strong).

700 - 850 C-CI Stretch Aryl Chloride.

Part 3: Experimental Protocols
Sample Preparation for NMR

To ensure the resolution of the critical H-F coupling constants, proper sample preparation is
non-negotiable.

e Solvent Selection: Use DMSO-ds (99.9% D) rather than CDCls if possible.

o Reasoning: DMSO reduces the rate of proton exchange for the phenolic -OH, often
allowing it to be seen as a sharp peak, which aids in verifying the integration (Total H
count = 6).

o Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

o Warning: Over-concentration (>20mg) can cause line broadening due to viscosity and
intermolecular hydrogen bonding, obscuring the fine splitting of H4/H5.

o Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended
solids that cause magnetic field inhomogeneity.

Acquisition Parameters (Validation Mode)

Do not use standard "quick scan" parameters. Use these settings to validate the structure:

e Pulse Angle: 30° or 45° (Avoid 90° to prevent saturation).
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» Relaxation Delay (d1): Set to = 5.0 seconds.

o Why: Aromatic protons adjacent to halogens often have longer T1 relaxation times. A short
d1 will under-integrate these signals, leading to incorrect H ratios.

e Scans (ns): Minimum 64 scans for *H; Minimum 256 for 13C.

e 19F Acquisition: Acquire a non-decoupled °F spectrum first to see proton splitting, then a
proton-decoupled *°F spectrum to confirm the single fluorine environment.

Analytical Workflow Diagram
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Figure 2:Standard operating procedure for the isolation and release testing of 3-chloro-6-
fluoro-2-methoxyphenol.

Part 4: Quality Control & Impurity Profiling
Distinguishing Regioisomers

The synthesis of this compound (often via nitration or halogenation of a precursor) can lead to
regioisomers.

e Isomer A (Target): 3-Chloro-6-fluoro-2-methoxyphenol.
o Key Feature: H4 and H5 are adjacent (ortho). Expect an AB system with

Hz.
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e Isomer B (Impurity): 3-Chloro-4-fluoro-2-methoxyphenol.

o Key Feature: Protons are at C5 and C6 (ortho). However, the chemical shifts will differ
significantly due to the proximity to the OH group.

e Isomer C (Impurity): 4-Chloro-6-fluoro-2-methoxyphenol.
o Key Feature: Protons are at C3 and C5 (meta). Expect meta-coupling (
Hz) only.

Rule of Thumb: If your *H NMR shows a doublet with a coupling constant of ~2-3 Hz between
the aromatic protons, you have isolated the meta impurity, not the target.

References

o Compound Identification: National Center for Biotechnology Information (2025). PubChem
Compound Summary for CID 119062383, 3-Chloro-6-fluoro-2-methoxyphenol. Retrieved
from [Link]

 NMR Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric
Identification of Organic Compounds. John Wiley & Sons. (Standard text for SCS additivity
rules).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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guide-3-chloro-6-fluoro-2-methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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